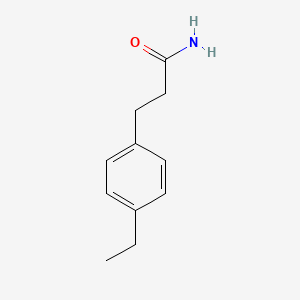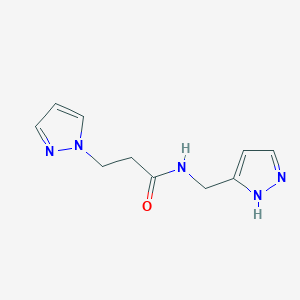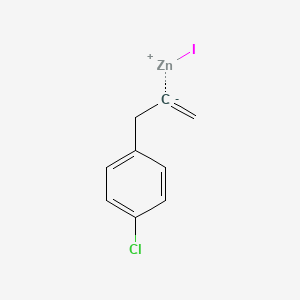
3-(4-Chlorophenyl)-2-propenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-propenylzinc iodide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of organic chemistry due to its ability to participate in various coupling reactions, which are essential for the formation of carbon-carbon bonds. The presence of the 4-chlorophenyl group enhances its reactivity and makes it a versatile reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-chlorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Chlorophenyl)-2-propenyl bromide+Zn→3-(4-Chlorophenyl)-2-propenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2-propenylzinc iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield alcohols, while reduction with lithium aluminum hydride can produce alkanes.
科学的研究の応用
3-(4-Chlorophenyl)-2-propenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-propenylzinc iodide involves the formation of carbon-carbon bonds through coupling reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic carbon atoms in other molecules to form new bonds. This process is facilitated by the presence of the 4-chlorophenyl group, which stabilizes the intermediate species and enhances the reactivity of the compound.
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-2-propenylzinc iodide
- 3-(4-Fluorophenyl)-2-propenylzinc iodide
- 3-(4-Methylphenyl)-2-propenylzinc iodide
Uniqueness
3-(4-Chlorophenyl)-2-propenylzinc iodide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and makes it a versatile reagent in organic synthesis. Compared to similar compounds, it offers better stability and higher reactivity, making it a preferred choice for many synthetic applications.
特性
分子式 |
C9H8ClIZn |
|---|---|
分子量 |
343.9 g/mol |
IUPAC名 |
1-chloro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8Cl.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
InChIキー |
SIVYPTRKZVTECU-UHFFFAOYSA-M |
正規SMILES |
C=[C-]CC1=CC=C(C=C1)Cl.[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


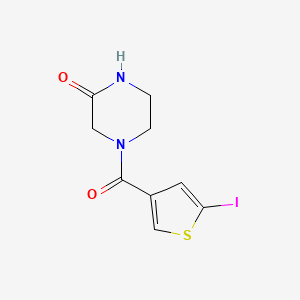
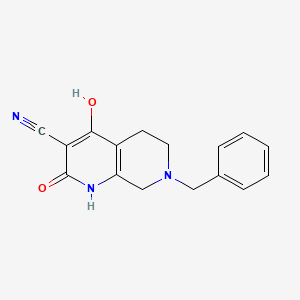


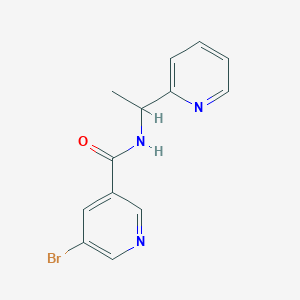
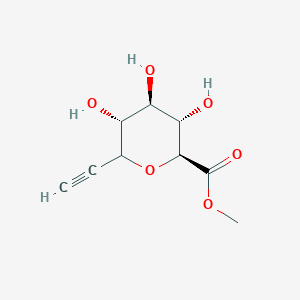
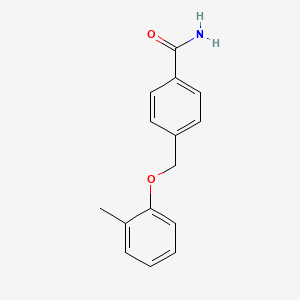

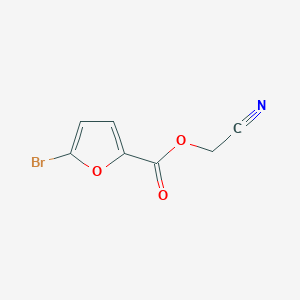
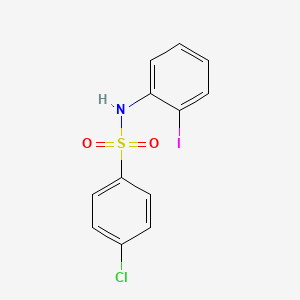
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
